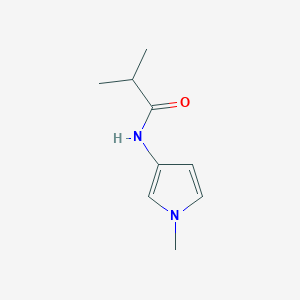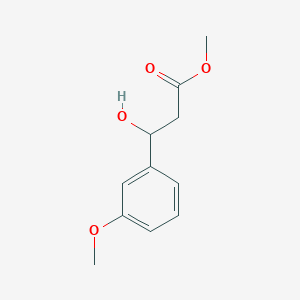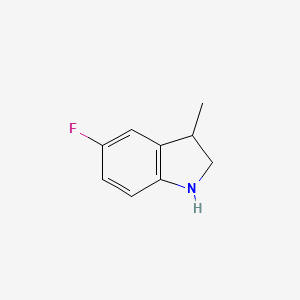![molecular formula C10H11BrN2 B8601081 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine](/img/structure/B8601081.png)
4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolo[2,3-b]pyridine core. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolopyridines.
Oxidation: Formation of pyrrolopyridine aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyrrolopyridines.
Scientific Research Applications
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Chemical Biology: Acts as a building block for the synthesis of molecular probes and inhibitors.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but lacks the ethyl and pyrrolo groups.
4-(Chloromethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Chlorine instead of bromine.
4-(Methyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Methyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-13-6-4-9-8(7-11)3-5-12-10(9)13/h3-6H,2,7H2,1H3 |
InChI Key |
HFTMYLCLSTZPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CN=C21)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3aS)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol](/img/structure/B8601019.png)



![2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8601060.png)







